Benzoic acid, 4-[(acetylamino)(4-acetylaminofurazan-3-yl)methyleneaminooxymethyl]-, methyl ester
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Overview
Description
Methyl 4-({[(Z)-[Acetamido(4-acetamido-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy}methyl)benzoate is a complex organic compound with a molecular formula of C16H17N5O6 and a molecular weight of 375.34 g/mol This compound is characterized by its unique structure, which includes an oxadiazole ring, a benzoate ester, and multiple acetamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[(Z)-[Acetamido(4-acetamido-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy}methyl)benzoate typically involves multiple steps. One common approach is the condensation of 4-acetamido-1,2,5-oxadiazole-3-carbaldehyde with methyl 4-aminobenzoate under controlled conditions. The reaction is facilitated by the presence of a suitable catalyst and solvent, often under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(Z)-[Acetamido(4-acetamido-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy}methyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or oxadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Methyl 4-({[(Z)-[Acetamido(4-acetamido-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy}methyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Methyl 4-({[(Z)-[Acetamido(4-acetamido-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy}methyl)benzoate involves its interaction with specific molecular targets. The oxadiazole ring and acetamido groups are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-2-methoxybenzoate: Similar in structure but lacks the oxadiazole ring.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Contains a chloro substituent instead of the oxadiazole ring.
Uniqueness
Methyl 4-({[(Z)-[Acetamido(4-acetamido-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy}methyl)benzoate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N5O6 |
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Molecular Weight |
375.34 g/mol |
IUPAC Name |
methyl 4-[[(Z)-[acetamido-(4-acetamido-1,2,5-oxadiazol-3-yl)methylidene]amino]oxymethyl]benzoate |
InChI |
InChI=1S/C16H17N5O6/c1-9(22)17-14(13-15(18-10(2)23)21-27-19-13)20-26-8-11-4-6-12(7-5-11)16(24)25-3/h4-7H,8H2,1-3H3,(H,17,20,22)(H,18,21,23) |
InChI Key |
WMXQXFVKPHHVTC-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)NC1=NON=C1/C(=N/OCC2=CC=C(C=C2)C(=O)OC)/NC(=O)C |
Canonical SMILES |
CC(=O)NC1=NON=C1C(=NOCC2=CC=C(C=C2)C(=O)OC)NC(=O)C |
Origin of Product |
United States |
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